molecular formula C22H19ClN2O3 B11661200 2-amino-4-[5-(2-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-[5-(2-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11661200
M. Wt: 394.8 g/mol
InChI Key: SVDFJMZUEOMKFK-UHFFFAOYSA-N
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Description

2-amino-4-[5-(2-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with a unique structure that includes a furan ring, a chlorophenyl group, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[5-(2-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-component reactions. One common method is the one-pot condensation reaction, which includes the reaction of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in refluxing ethanol . This method is known for its efficiency and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-[5-(2-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the furan and chromene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-amino-4-[5-(2-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-[5-(2-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to inhibition or activation of biological pathways. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-amino-4-[5-(2-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

2-amino-4-[5-(2-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C22H19ClN2O3/c1-22(2)9-15(26)20-18(10-22)28-21(25)13(11-24)19(20)17-8-7-16(27-17)12-5-3-4-6-14(12)23/h3-8,19H,9-10,25H2,1-2H3

InChI Key

SVDFJMZUEOMKFK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)C1)C

Origin of Product

United States

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